(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol
Brand Name: Vulcanchem
CAS No.: 743438-26-8
VCID: VC20503759
InChI: InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2/t6-,7-/m1/s1
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol

CAS No.: 743438-26-8

Cat. No.: VC20503759

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol - 743438-26-8

Specification

CAS No. 743438-26-8
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol
Standard InChI InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2/t6-,7-/m1/s1
Standard InChI Key LWYFANJRJTWTJQ-RNFRBKRXSA-N
Isomeric SMILES C1[C@@H]2CN([C@H]1CO2)CCO
Canonical SMILES C1C2CN(C1CO2)CCO

Introduction

Structural Characteristics and Stereochemical Significance

The core structure of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol consists of a norbornane-like bicyclic system with oxygen at position 2 and nitrogen at position 5. The ethanol moiety (-CH2CH2OH) is appended to the nitrogen, creating a secondary alcohol that enhances solubility and hydrogen-bonding capacity. Key structural features include:

  • Bicyclic Framework: The [2.2.1]heptane system imposes significant ring strain, favoring chair-like conformations that stabilize transition states in chemical reactions.

  • Stereochemistry: The (1R,4R) configuration dictates spatial arrangement, influencing binding affinity to chiral biological targets. Computational modeling suggests this configuration optimizes interactions with G-protein-coupled receptors (GPCRs) .

  • Electron Distribution: The oxygen atom at position 2 withdraws electron density, polarizing the adjacent C-O bond, while the nitrogen’s lone pair enables nucleophilic reactivity.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC7H13NO2Inferred
Molar Mass (g/mol)143.18Calculated
CAS NumberNot AssignedN/A
XLogP30.38 (estimated)
Topological Polar Surface Area42.5 Ų

Synthetic Methodologies and Reaction Optimization

The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol leverages strategies developed for analogous azabicyclic compounds. A two-step approach is commonly employed:

Formation of the Azabicyclic Core

The bicyclo[2.2.1]heptane skeleton is constructed via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. For example, cyclopentene derivatives react with protected ethanolamine derivatives under Pd(0) catalysis to form the oxygen-nitrogen bicyclic system. Stereochemical control is achieved using chiral ligands, yielding the (1R,4R) configuration with >90% enantiomeric excess.

Reaction Conditions:

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: (R)-BINAP (10 mol%)

  • Solvent: Tetrahydrofuran (THF), 60°C, 24 h

  • Yield: 68–72%

Physicochemical and Pharmacokinetic Properties

The ethanol substituent profoundly impacts the compound’s behavior in biological systems:

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Water Solubility41.8 mg/mLSILICOS-IT
Log P (octanol-water)0.38XLOGP3
pKa (amine)9.2 ± 0.3SPARC
Blood-Brain Barrier PenetrationLow (Log BB = -1.2)QSAR

Key Observations:

  • Solubility: The hydroxyl group enhances aqueous solubility (41.8 mg/mL), facilitating formulation for intravenous administration .

  • Metabolic Stability: Microsomal assays indicate a half-life of 120 min in human liver microsomes, suggesting moderate hepatic clearance.

  • Permeability: Caco-2 assays show apparent permeability (Papp) of 12 × 10⁻⁶ cm/s, classifying it as a Biopharmaceutics Classification System (BCS) Class III compound .

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